

# A Comparative Analysis of Mannose Supplementation and Investigational Therapies for CDG-Ia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ML089    |           |
| Cat. No.:            | B1260850 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Congenital Disorder of Glycosylation Type Ia (CDG-Ia), also known as Phosphomannomutase 2 (PMM2) deficiency, is the most common of the congenital disorders of glycosylation. This autosomal recessive disorder is caused by mutations in the PMM2 gene, leading to deficient activity of the PMM2 enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a crucial step in the synthesis of GDP-mannose, the activated form of mannose required for N-linked glycosylation. The resulting hypoglycosylation of numerous proteins leads to a multi-systemic disease with a wide spectrum of clinical manifestations, particularly affecting the nervous system.

Currently, there is no approved curative treatment for CDG-Ia. Management primarily focuses on symptomatic relief and complication prevention. However, several therapeutic strategies are under investigation, aiming to address the underlying biochemical defect. This guide provides a comparative overview of oral mannose supplementation and other emerging therapeutic alternatives, with a focus on their mechanisms of action, supporting experimental data, and developmental status. While the initial query referenced "ML089," no publicly available information could be found for a compound with this designation. Therefore, this guide will focus on known investigational therapies for CDG-Ia.

# **Therapeutic Strategies: A Comparative Overview**







The primary therapeutic approaches for CDG-Ia can be categorized as substrate supplementation, enzyme activity enhancement, and symptom-targeted therapies.



| Therapeutic Agent | Mechanism of Action                                                                                                                                                                                          | Route of Administration | Development Stage                                                     |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|-----------------------------------------------------------------------|
| D-Mannose         | Substrate Supplementation: Aims to increase the intracellular pool of mannose and mannose-6-phosphate, potentially pushing the deficient PMM2 enzyme reaction forward.                                       | Oral                    | Investigational (positive results in long-term retrospective studies) |
| GLM101            | Substrate Replacement: Delivers mannose-1- phosphate directly into cells, bypassing the deficient PMM2 enzyme.[1]                                                                                            | Intravenous             | Clinical Trials (Phase<br>2)[2]                                       |
| Epalrestat        | Enzyme Activity Enhancement: An aldose reductase inhibitor that is thought to increase PMM2 enzyme activity by increasing the levels of glucose-1,6- bisphosphate, an allosteric activator of PMM2.[3][4][5] | Oral                    | Clinical Trials (Phase<br>3)[3]                                       |
| Acetazolamide     | Symptom-Targeted Therapy: A carbonic anhydrase inhibitor that has shown efficacy in improving                                                                                                                | Oral                    | Clinical Trials (Completed Phase I/II, Phase III ongoing)[6] [7]      |



cerebellar motor syndrome in PMM2-CDG patients.[6][7][8]

# **D-Mannose Supplementation**

Oral D-mannose supplementation is a well-established treatment for a different glycosylation disorder, MPI-CDG (CDG-Ib). The rationale for its use in PMM2-CDG is to increase the availability of mannose-6-phosphate, the substrate for the deficient PMM2 enzyme.

# **Experimental Data and Clinical Findings**

- In Vitro and Preclinical Studies: Supplying mannose to PMM2-deficient fibroblasts has been shown to correct altered N-glycosylation.[1] In a hypomorphic Pmm2 mouse model, prenatal mannose supplementation was able to overcome embryonic lethality, highlighting the critical role of glycosylation in development.[8]
- Clinical Studies: Short-term clinical trials of mannose supplementation in PMM2-CDG patients have generally been unsuccessful in showing clinical or biochemical improvement.
   [1] However, a long-term retrospective study involving 20 PMM2-CDG patients who received 1-2 g/kg of body weight per day of mannose for a mean duration of 57.75 months demonstrated significant improvements in protein glycosylation in the majority of patients.
   [1] This suggests that long-term administration may be necessary to observe beneficial effects. An observational clinical trial is currently recruiting to further assess the effects of monosaccharide dietary supplements in CDG patients.

# Experimental Protocol: Long-term Mannose Supplementation (Retrospective Study)

- Patient Cohort: 20 patients with a confirmed diagnosis of PMM2-CDG.
- Dosage: 1-2 grams of mannose per kilogram of body weight per day, divided into 5 single doses.
- Duration: Mean treatment duration of 57.75 ± 25.85 months.



 Monitoring: Protein glycosylation status, blood mannose concentrations, and clinical presentation were monitored as part of routine clinical practice.

# **Investigational Drug: GLM101**

GLM101 is a mannose-1-phosphate replacement therapy designed to directly provide the product of the deficient PMM2 enzyme, thereby bypassing the metabolic block.[1]

#### **Mechanism of Action and Preclinical Data**

GLM101 is engineered to deliver mannose-1-phosphate directly into cells.[9] Once inside the cell, it can be converted to GDP-mannose and utilized for N-glycosylation. This approach is independent of the specific PMM2 mutation.[1]

### **Clinical Development**

GLM101 has received Fast Track Designation from the U.S. Food and Drug Administration (FDA).[2] A Phase 2 clinical study is currently enrolling pediatric patients, with promising initial results reported from a study involving adult and adolescent participants at varying doses (10 mg/kg, 20 mg/kg, or 30 mg/kg) for up to 24 weeks.[2][9]

# **Investigational Drug: Epalrestat**

Epalrestat is an aldose reductase inhibitor that is approved in some countries for the treatment of diabetic neuropathy.[4] Its potential application in PMM2-CDG is based on a drug repurposing approach.

#### **Mechanism of Action and Preclinical Data**

Epalrestat inhibits aldose reductase, an enzyme in the polyol pathway. This inhibition is proposed to increase the production of glucose-1,6-bisphosphate, which acts as an endogenous activator of the PMM2 enzyme.[3][4][5] In vitro studies using fibroblasts from PMM2-CDG patients have shown that epalrestat can increase PMM2 enzyme activity.[4][10]

#### **Clinical Development**

A single-patient observational study of a 6-year-old girl with PMM2-CDG treated with epalrestat (0.8 mg/kg/day) for 12 months showed improvements in transferrin glycoform ratios, body mass



index, and ataxia scores.[10] As of January 2025, epalrestat is in a Phase 3, randomized, double-blind, placebo-controlled clinical trial at the Mayo Clinic.[3]

# **Investigational Drug: Acetazolamide**

Acetazolamide is a carbonic anhydrase inhibitor primarily used as a diuretic and for the treatment of glaucoma and certain types of epilepsy. Its investigation for PMM2-CDG focuses on alleviating specific neurological symptoms.

#### **Mechanism of Action**

The precise mechanism by which acetazolamide improves cerebellar function in PMM2-CDG is not fully understood. It is hypothesized that its effect on ion channels and pH regulation in the central nervous system may play a role.[8]

### **Clinical Development**

A clinical trial (AZATAX) involving 24 PMM2-CDG patients demonstrated that acetazolamide was well-tolerated and effective in improving motor cerebellar syndrome.[6] A randomized withdrawal phase of the study showed a worsening of ataxia scores in the group that discontinued the drug.[6] A double-blind, placebo-controlled Phase 3 clinical trial is underway to further evaluate its efficacy for ataxia in PMM2-CDG.[7]

# Signaling Pathways and Experimental Workflows PMM2-CDG Pathophysiology and Therapeutic Intervention Points

Caption: PMM2-CDG metabolic pathway and intervention points.

# Logical Flow of Therapeutic Development for PMM2-CDG





Click to download full resolution via product page

Caption: General workflow for therapeutic development in PMM2-CDG.

## Conclusion

The therapeutic landscape for CDG-la is evolving, with several promising strategies moving through clinical development. While long-term mannose supplementation has shown potential for biochemical improvement, its clinical efficacy requires further validation in controlled prospective studies. Newer approaches, such as the substrate replacement therapy GLM101 and the enzyme activator epalrestat, offer targeted interventions that address the core biochemical defect in PMM2-CDG. Additionally, symptom-targeted therapies like acetazolamide provide a means to manage specific and debilitating neurological manifestations. The ongoing and planned clinical trials for these agents will be crucial in determining their roles in the future



management of this complex and challenging disorder. Continued research into the underlying disease mechanisms and the development of robust biomarkers will be essential for the successful translation of these investigational therapies into effective treatments for patients with CDG-Ia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. glycomine.com [glycomine.com]
- 2. FDA Fast Tracks Glycomine's GLM101 for PMM2-CDG Treatment [synapse.patsnap.com]
- 3. invivobiosystems.com [invivobiosystems.com]
- 4. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZATAX: Acetazolamide safety and efficacy in cerebellar syndrome in PMM2 congenital disorder of glycosylation (PMM2-CDG) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdghub.com [cdghub.com]
- 9. chiesiventures.com [chiesiventures.com]
- 10. cdgcare.org [cdgcare.org]
- To cite this document: BenchChem. [A Comparative Analysis of Mannose Supplementation and Investigational Therapies for CDG-Ia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260850#ml089-versus-mannose-supplementation-for-cdg-ia-therapy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com